molecular formula C22H38N2O5 B1192331 BR46

BR46

Cat. No.: B1192331
M. Wt: 410.56
InChI Key: NHFJZZPSAPQLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BR46 is an inhibitor of estrogen induced cell proliferation and cell viability.

Scientific Research Applications

Adsorption and Removal Techniques

  • Bamboo and Rice Straw Biochars for Dye Adsorption : Biochars derived from bamboo and rice straw have shown effectiveness in removing Basic Red 46 (BR46) from aqueous solutions. These biochars exhibit an amorphous porous structure and are characterized by their high surface area and functional groups, primarily consisting of silicates. The adsorption process is influenced by factors like pH, temperature, and the nature of the biochar, with rice straw biochar demonstrating higher adsorption efficiency. This research suggests the potential of these biochars as cost-effective adsorbents for removing dyes like this compound from effluents (Sackey et al., 2021).

  • Photocatalytic Degradation Using UV/TiO2/Periodate System : The photocatalytic degradation of this compound using a UV/TiO2/periodate system has been studied, demonstrating the efficiency of this method in degrading this compound in aqueous solutions. Factors such as periodate ion concentration, irradiation time, pH, and dye concentrations play a significant role in the degradation process. This method shows promise for the treatment of wastewater containing this compound and similar dyes (Gözmen et al., 2009).

  • Photoelectro-Fenton Process for Decolorization : The decolorization of this compound using a photoelectro-Fenton process based on carbon nanotube-polytetrafluoroethylene cathode under visible light has been explored. This process shows higher efficiency compared to electro-Fenton and photoelectro-Fenton processes without oxalate. Response Surface Methodology (RSM) was used to optimize various parameters, indicating the process's effectiveness in decolorizing this compound (Khataee et al., 2010).

Biological Treatment and Environmental Impact

  • Biological Treatment Using Green Macroalga Enteromorpha sp. : The green macroalga Enteromorpha sp. has been utilized for the biological treatment of this compound solutions. This process showed significant removal efficiency, with the biological degradation of this compound confirmed through gas chromatography-mass spectrometry analysis. Central Composite Design (CCD) was used for process optimization, demonstrating the alga's potential in bioremediation of water contaminated with azo dyes like this compound (Khataee et al., 2013).

  • Bioremoval by Lemna minor L. (Duckweed) : The potential of duckweed (Lemna minor L.) for the bioremediation of this compound in water has been investigated. Duckweed showed notable efficiency in biologically degrading this compound, with its reusability confirmed in long-term repetitive operations. This study highlights the role of certain enzymes in the degradation process and uses artificial neural network modeling to predict bioremoval efficiency (Movafeghi et al., 2013).

Adsorbent Development and Efficiency

  • Nickel Oxide Nanoparticles-Modified Diatomite : The use of nickel oxide nanoparticles-modified diatomite for the removal of this compound from aqueous solutions has been explored. This low-cost adsorbent demonstrates high efficiency in dye removal, with various parameters like pH, adsorbent dosage, and temperature influencing the adsorption process. The study suggests that this material could be an effective solution for dye removal from water (Sheshdeh et al., 2014).

  • Graphene Oxide as a Nanoadsorbent : The synthesis and utilization of graphene oxide as a nanoadsorbent for the adsorption of this compound have been examined. Factors like contact time, solution pH, adsorbent dose, and dye concentration were optimized, and the adsorption process was found to fit well with the Langmuir equilibrium model. The study also explores the regeneration/reuse of graphene oxide, indicating its potential as an efficient nanoadsorbent for dye removal (Shoushtarian et al., 2020).

Properties

Molecular Formula

C22H38N2O5

Molecular Weight

410.56

IUPAC Name

4-[(2,5-Diethoxy-4-morpholin-4-yl-phenyl)-(4-hydroxy-butyl)-amino]-butan-1-ol

InChI

InChI=1S/C22H38N2O5/c1-3-28-21-18-20(24-11-15-27-16-12-24)22(29-4-2)17-19(21)23(9-5-7-13-25)10-6-8-14-26/h17-18,25-26H,3-16H2,1-2H3

InChI Key

NHFJZZPSAPQLAL-UHFFFAOYSA-N

SMILES

OCCCCN(C1=CC(OCC)=C(N2CCOCC2)C=C1OCC)CCCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BR46;  BR-46;  BR 46

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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